Propanediamide, N,N-dimethyl-(9CI)
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Description
Propanediamide, N,N-dimethyl-(9CI), also known as N1,N1-Dimethylmalonamide , has the molecular formula C5H10N2O2 . It is a compound with a molecular weight of 130.15 .
Molecular Structure Analysis
The molecular structure of Propanediamide, N,N-dimethyl-(9CI) can be represented by the InChI string:InChI=1S/C3H6N2O2/c4-2(6)1-3(5)7/h1H2, (H2,4,6) (H2,5,7)
. This indicates that the molecule consists of a propanediamide backbone with two methyl groups attached to the nitrogen atoms.
Safety And Hazards
Propanediamide, N,N-dimethyl-(9CI) is considered hazardous. It is a flammable liquid and vapor that can cause severe skin burns and eye damage . It may also cause severe respiratory tract irritation with possible burns . It is advised to avoid breathing its mist/vapors/spray and to avoid getting it in eyes, on skin, or on clothing .
properties
IUPAC Name |
N',N'-dimethylpropanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-7(2)5(9)3-4(6)8/h3H2,1-2H3,(H2,6,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BONKBSKIEUBANL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428551 |
Source
|
Record name | Dimethylmalonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N',N'-dimethylpropanediamide | |
CAS RN |
131566-91-1 |
Source
|
Record name | Dimethylmalonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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